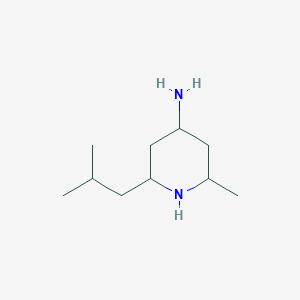
2-Isobutyl-6-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-6-methylpiperidin-4-amine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are widely used in the pharmaceutical industry due to their biological activity and versatility in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-6-methylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of amides and subsequent cyclization reactions . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-6-methylpiperidin-4-amine, like other amines, can undergo various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amine oxides.
Reduction: Reduction reactions can convert nitro compounds to amines.
Substitution: Amines can participate in nucleophilic substitution reactions, forming amides, imines, and other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like acid chlorides or anhydrides are used in amide formation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso compounds, while substitution reactions could produce various amides or imines .
Scientific Research Applications
2-Isobutyl-6-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Isobutyl-6-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. Piperidine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory effects.
Uniqueness
2-Isobutyl-6-methylpiperidin-4-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its isobutyl and methyl substitutions on the piperidine ring differentiate it from other piperidine derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
2-methyl-6-(2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C10H22N2/c1-7(2)4-10-6-9(11)5-8(3)12-10/h7-10,12H,4-6,11H2,1-3H3 |
InChI Key |
HSHHJPUAOOMULI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





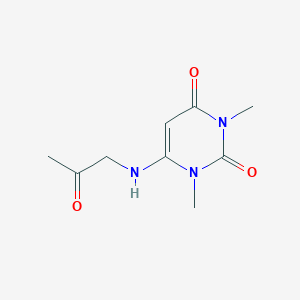
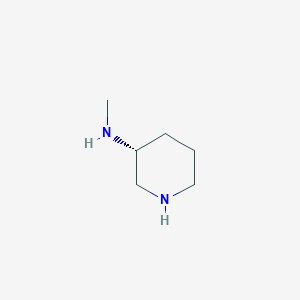
![7-(Difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13113168.png)

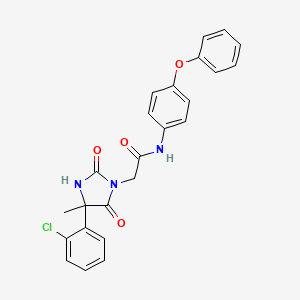


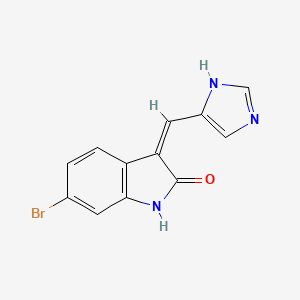

![tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate](/img/structure/B13113218.png)
![2,5-Bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13113230.png)
